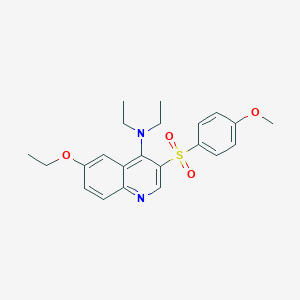

6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

CAS No.: 895639-98-2

Cat. No.: VC7515324

Molecular Formula: C22H26N2O4S

Molecular Weight: 414.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895639-98-2 |

|---|---|

| Molecular Formula | C22H26N2O4S |

| Molecular Weight | 414.52 |

| IUPAC Name | 6-ethoxy-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |

| Standard InChI | InChI=1S/C22H26N2O4S/c1-5-24(6-2)22-19-14-17(28-7-3)10-13-20(19)23-15-21(22)29(25,26)18-11-8-16(27-4)9-12-18/h8-15H,5-7H2,1-4H3 |

| Standard InChI Key | GDRNLWXMPOWRCC-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)OCC |

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The compound belongs to the quinoline family, characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

-

6-Ethoxy group: An ethoxy (–OCH2CH3) moiety at position 6 of the quinoline core, influencing electronic and steric properties .

-

N,N-Diethylamine: A tertiary amine at position 4, contributing to basicity and potential hydrogen-bonding interactions .

-

4-Methoxybenzenesulfonyl group: A sulfonamide-linked para-methoxybenzene ring at position 3, enhancing molecular rigidity and binding affinity .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis likely follows modular strategies observed in related quinoline derivatives:

-

Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.

-

Sulfonylation at Position 3: Reaction with 4-methoxybenzenesulfonyl chloride under basic conditions .

-

Introduction of N,N-Diethylamine: Nucleophilic substitution or Buchwald-Hartwig amination at position 4 .

-

Ethoxy Group Installation: Alkylation of a 6-hydroxy precursor with ethyl bromide or Mitsunobu reaction .

Comparative Analysis with Analogues

-

6-Methoxy vs. 6-Ethoxy: Ethoxy substitution increases lipophilicity (logP ~4.8 vs. 4.33 ), potentially enhancing membrane permeability but reducing aqueous solubility.

-

6-Chloro vs. 6-Ethoxy: Chlorine’s electron-withdrawing nature (σp = 0.23) contrasts with ethoxy’s electron-donating effect (σp = -0.24), altering electronic distribution and binding interactions .

Physicochemical Properties

Lipophilicity and Solubility

-

logP/logD: Estimated logP of ~4.8 suggests moderate lipophilicity, comparable to the chloro analog (logP 4.98 ).

-

Aqueous Solubility: Predicted low solubility (logSw ≈ -4.5) due to high logP and aromatic stacking .

Stereoelectronic Effects

-

Sulfonyl Group: The –SO2– linkage withdraws electron density, polarizing the quinoline core and facilitating π-π interactions with biological targets .

-

Ethoxy Donor: The –OCH2CH3 group at position 6 donates electrons via resonance, potentially stabilizing charge-transfer complexes .

Challenges and Future Directions

-

Synthetic Optimization: Improving yield in ethoxy installation steps (e.g., via Ullmann coupling) .

-

ADMET Profiling: Addressing low solubility through prodrug strategies or formulation advancements.

-

Target Identification: High-throughput screening to elucidate specific biological targets and mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume